molecular formula C12H13NS B1457513 2-(3-(Thiophen-3-yl)phenyl)ethanamine CAS No. 1181248-34-9

2-(3-(Thiophen-3-yl)phenyl)ethanamine

Cat. No. B1457513
CAS RN: 1181248-34-9
M. Wt: 203.31 g/mol
InChI Key: WMTNKIFTYQZVGG-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)phenyl)ethanamine, commonly known as TPEA, is a chemical compound that belongs to the class of phenethylamines. It is an aromatic amine .


Molecular Structure Analysis

The molecular formula of 2-(3-(Thiophen-3-yl)phenyl)ethanamine is C12H13NS, and its molecular weight is 203.31 g/mol .


Chemical Reactions Analysis

2-(3-(Thiophen-3-yl)phenyl)ethanamine undergoes various chemical reactions. For example, it undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . More detailed information about its chemical reactions is not available in the retrieved resources.

Scientific Research Applications

Organic Electronics

Thiophene derivatives are often used as building blocks in organic materials due to their strong electron-donating character, high hole mobility, and good thermal stability. They can be used in the design and synthesis of small molecules and polymers for organic electronics .

Electrochromic Devices

Conjugated copolymers based on thiophene derivatives have been applied in high-contrast electrochromic devices. These materials can change color when a voltage is applied, which is useful for smart windows, displays, and other applications .

Anticancer Agents

Some thiophene compounds serve as raw materials in the synthesis of anticancer agents. Their chemical structure allows them to interact with biological targets in ways that can inhibit cancer cell growth .

Anti-atherosclerotic Agents

Thiophene derivatives have also been used in the synthesis of anti-atherosclerotic agents, which are medications designed to prevent or reduce atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .

Metal Complexing Agents

Due to their ability to bind metals, thiophene compounds can act as metal complexing agents. This property is valuable in various chemical processes and environmental applications .

Insecticides Development

The structural features of thiophenes make them suitable for development into insecticides. They can be designed to target specific pests without harming other organisms .

Safety and Hazards

2-(3-(Thiophen-3-yl)phenyl)ethanamine has some safety concerns. It is classified under GHS07, with hazard statements H315-H319-H335. Precautionary measures include P261-P305+P351+P338 .

properties

IUPAC Name

2-(3-thiophen-3-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5,7-9H,4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTNKIFTYQZVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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